molecular formula C13H13NO3 B1409501 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester CAS No. 1858241-95-8

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester

Cat. No.: B1409501
CAS No.: 1858241-95-8
M. Wt: 231.25 g/mol
InChI Key: PVADSZLPKGGLAC-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester is a chemical compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester typically involves the reaction of 3,5-dimethylisoxazole with benzoic acid derivatives. One common method includes the esterification of 3-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The isoxazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester is unique due to its specific structure, which combines the properties of both the isoxazole ring and the benzoic acid ester.

Properties

IUPAC Name

methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)10-5-4-6-11(7-10)13(15)16-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVADSZLPKGGLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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